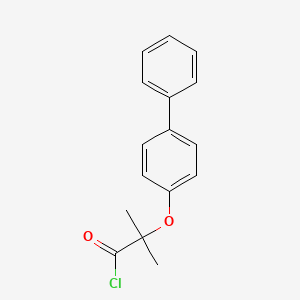

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

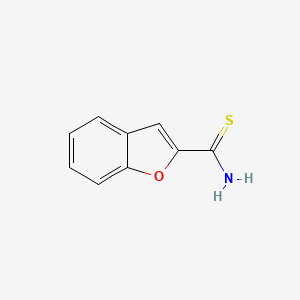

“2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride” is a specialty product used for proteomics research . Its molecular formula is C15H13ClO2 and has a molecular weight of 260.72 .

Synthesis Analysis

The synthesis of biphenyl derivatives involves several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . For example, Dimethyl(2-([biphenyl]-4-yl)-2-oxoethyl)phosphonate was synthesized by stirring biphenyl with trifluoroacetic anhydride (TFAA), which was then treated with dimethylphosphonoacetic acid and phosphoric acid .Molecular Structure Analysis

The molecular structure of “this compound” consists of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .Chemical Reactions Analysis

Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .科学的研究の応用

Applications in Asymmetric Aldol Reactions

The application of axially dissymmetric ligands, such as 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride derivatives, has been demonstrated in the field of asymmetric aldol reactions. Specifically, these compounds have been used as chiral auxiliaries, significantly enhancing the stereoselectivity of the reactions. For instance, the reaction of monopropanoyl ester derivatives with benzaldehyde in the presence of triethylamine and titanium(IV) chloride resulted in high yields of 3-hydroxy-2-methyl-3-phenylpropanoic acid esters with high stereoselectivity at certain positions. This indicates that such biphenyl derivatives can play a crucial role in achieving desired stereochemical outcomes in synthetic organic chemistry (Omote et al., 2006).

Role in Fluorescent Chloride Sensing

Derivatives of biphenyl, including those similar to this compound, have been effectively used in the synthesis of optical chloride sensors. The meticulous synthesis involving Suzuki-Miyaura cross-coupling and regioselective nitration has enabled the creation of compounds that exhibit a colorimetric change in the presence of chloride ions. This property is pivotal for developing sensitive and selective sensors for chloride, which have broad applications in various scientific and industrial fields (Das, Mohar, & Bag, 2021).

Contribution to Membrane Technology

Biphenyl derivatives have been utilized in the fabrication of thin-film composite (TFC) reverse osmosis (RO) membranes. Novel compounds like this compound derivatives have been synthesized and used as monomers in the creation of TFC RO membranes. These membranes exhibit superior permeation properties, high salt rejection, and improved hydrophilicity, indicating their potential in enhancing water purification technologies (Li, Zhang, Zhang, & Zheng, 2007).

作用機序

Target of Action

A structurally similar compound, (+)-2-(4-biphenyl)propionic acid, has been reported to targetProstaglandin G/H synthase 1 .

Mode of Action

Based on the target of the similar compound, it may interact with prostaglandin g/h synthase 1, potentially influencing the synthesis of prostaglandins .

Biochemical Pathways

If it acts similarly to (+)-2-(4-biphenyl)propionic acid, it may influence theprostaglandin synthesis pathway .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

If it acts similarly to (+)-2-(4-biphenyl)propionic acid, it may influence the levels of prostaglandins, which play a role in inflammation, pain, and other physiological responses .

特性

IUPAC Name |

2-methyl-2-(4-phenylphenoxy)propanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQPBPWAAZSNBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)

![[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine](/img/structure/B1372337.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1372340.png)